LSKL vs SLLK Control Peptide: 50% Reduction in Plasma TGF-β1 Levels In Vivo
In a direct head-to-head comparison using the ApoE-/- mouse model of abdominal aortic aneurysm, LSKL administration (4 mg/kg daily i.p. for 2 weeks) significantly reduced plasma TGF-β1 activity compared to the SLLK scrambled control peptide [1].
| Evidence Dimension | Plasma TGF-β1 concentration |
|---|---|
| Target Compound Data | 0.10 ± 0.01 pg/mL |
| Comparator Or Baseline | SLLK control peptide: 0.20 ± 0.02 pg/mL |
| Quantified Difference | 50% reduction; P=0.0001 |
| Conditions | ApoE-/- mice, angiotensin II infusion, 42-day endpoint, i.p. administration |
Why This Matters
This 50% reduction quantifies the target engagement and functional efficacy of LSKL compared to an inert control, validating its use as a specific TSP-1/TGF-β axis inhibitor.
- [1] Krishna SM, Seto SW, Jose RJ, Biros E, Moran CS, Wang Y, Clancy P, Golledge J. A peptide antagonist of thrombospondin-1 promotes abdominal aortic aneurysm progression in the angiotensin II-infused apolipoprotein-E-deficient mouse. Arterioscler Thromb Vasc Biol. 2015 Feb;35(2):389-98. View Source
